molecular formula C6H8BrN3O2 B2373446 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1798723-23-5

4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B2373446
CAS No.: 1798723-23-5
M. Wt: 234.053
InChI Key: QQKABLFZOWFBTH-UHFFFAOYSA-N
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Description

4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound that features a 1,2,4-triazole ring substituted with a bromine atom at the 5-position and a butanoic acid moiety at the 4-position

Future Directions

The future directions for “4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” could involve further exploration of its biological activities and potential applications. For instance, 1,2,4-triazole benzoic acid hybrids have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mechanism of Action

Target of Action

The primary targets of 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines . This suggests that the compound may interact with cellular targets to induce cytotoxic effects.

Biochemical Pathways

Given the cytotoxic activities of similar 1,2,4-triazole hybrids , it is possible that this compound may interfere with pathways involved in cell proliferation and survival.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar 1,2,4-triazole hybrids have shown cytotoxic activities against certain tumor cell lines , suggesting that this compound may have potential anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Attachment of the butanoic acid moiety: This step involves the reaction of the brominated triazole with a butanoic acid derivative, often through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring and the butanoic acid moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in solvents like dichloromethane.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Compounds where the bromine atom is replaced by other functional groups.

    Oxidation Products: Oxidized derivatives of the triazole ring or the butanoic acid moiety.

    Reduction Products: Reduced forms of the triazole ring or the butanoic acid moiety.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-(5-bromo-1,2,4-triazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c7-6-8-4-9-10(6)3-1-2-5(11)12/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKABLFZOWFBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)Br)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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